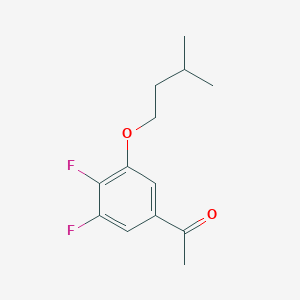

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanone

Description

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanone is a fluorinated acetophenone derivative featuring a 3,4-difluorophenyl core substituted with an isopentyloxy group at the 5-position. Its molecular formula is C₁₃H₁₆F₂O₂, with a molecular weight of 254.26 g/mol.

Properties

IUPAC Name |

1-[3,4-difluoro-5-(3-methylbutoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O2/c1-8(2)4-5-17-12-7-10(9(3)16)6-11(14)13(12)15/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHXAMRYURUMFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C(=CC(=C1)C(=O)C)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’-Difluoro-3’-iso-pentoxyacetophenone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4’,5’-difluoroacetophenone and iso-pentanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Procedure: The 4’,5’-difluoroacetophenone is reacted with iso-pentanol in the presence of potassium carbonate in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for 4’,5’-Difluoro-3’-iso-pentoxyacetophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4’,5’-Difluoro-3’-iso-pentoxyacetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetophenone derivatives.

Scientific Research Applications

4’,5’-Difluoro-3’-iso-pentoxyacetophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4’,5’-Difluoro-3’-iso-pentoxyacetophenone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The iso-pentoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogs with Fluorine Substituents

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone ()

- Molecular Formula : C₈H₆F₂O₂

- Molecular Weight : 172.13 g/mol

- Key Features :

- 3,5-Difluoro substitution and a hydroxyl group at the 2-position.

- Lower molecular weight and higher polarity compared to the target compound due to the hydroxyl group.

- Synthesis: Prepared via direct acylation or Fries rearrangement methods common to hydroxyacetophenones.

- Applications : Hydroxyl groups enhance hydrogen-bonding capacity, making this compound suitable for coordination chemistry or as a precursor for heterocyclic syntheses .

1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone ()

- Molecular Formula: C₈H₆FNO₄

- Molecular Weight : 199.14 g/mol

- Key Features: Nitro and hydroxyl groups introduce strong electron-withdrawing effects, increasing reactivity in substitution reactions. Potential precursor for explosives or bioactive molecules.

- Safety : Nitro and fluoro substituents necessitate careful handling due to toxicity risks .

Analogs with Alkoxy Substituents

1-[2-Hydroxy-5-(1-methylethyl)phenyl]ethanone ()

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- Key Features :

- Comparison : The target compound’s isopentyloxy group provides greater lipophilicity, likely improving membrane permeability in biological systems.

1-(2,4-Dihydroxy-5-propylphenyl)ethanone ()

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- Key Features :

- Dual hydroxyl groups enhance solubility in polar solvents.

- Propyl substituent offers moderate hydrophobicity.

- Applications : Used in dye synthesis or as an intermediate for antioxidants .

Ethyl- and Allyloxy-Substituted Derivatives

1-[2-Hydroxy-3-methyl-4-(2-propenyloxy)phenyl]ethanone ()

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- Synthesis: Allylation of 2,4-dihydroxy-3-methylacetophenone using allyl bromide and K₂CO₃ .

- Reactivity : The allyloxy group enables further functionalization via olefin metathesis or epoxidation.

Table 1: Key Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Synthesis Method |

|---|---|---|---|---|---|

| Target Compound | C₁₃H₁₆F₂O₂ | 254.26 | 3,4-F₂, 5-isopentyloxy | Not reported | Likely alkylation of precursor |

| 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone | C₈H₆F₂O₂ | 172.13 | 3,5-F₂, 2-OH | Not reported | Fries rearrangement |

| 1-(2,4-Dihydroxy-5-propylphenyl)ethanone | C₁₁H₁₄O₃ | 194.23 | 2,4-OH, 5-propyl | Not reported | Nencki/Hoesch reaction |

| 1-[2-Hydroxy-5-(1-methylethyl)phenyl]ethanone | C₁₁H₁₄O₂ | 178.23 | 2-OH, 5-isopropyl | Not reported | Fries rearrangement |

Key Observations:

Lipophilicity : The target compound’s isopentyloxy group confers higher logP values compared to hydroxyl- or smaller alkoxy-substituted analogs, favoring applications in drug delivery or organic synthesis.

Reactivity : Fluorine substituents enhance electrophilic aromatic substitution rates, while bulky alkoxy groups may sterically hinder reactions at adjacent positions.

Synthetic Routes: Alkylation of phenolic precursors (e.g., using isopentyl bromide and K₂CO₃ in acetone) is a plausible route for the target compound, analogous to methods in .

Biological Activity

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a difluorophenyl moiety with an isopentyloxy substituent, contributing to its unique chemical properties. The presence of fluorine atoms often enhances the lipophilicity and binding affinity of the compound to biological targets.

Antimicrobial Properties

Research indicates that 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanone exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Candida albicans | 20 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. Notably, it has shown promising results in inhibiting tumor cell proliferation in various cancer cell lines.

- Case Study : In a study involving HeLa cells, the compound exhibited an IC50 value of less than 100 nM, indicating potent anticancer activity. This suggests that it may interfere with cellular pathways involved in cancer progression.

The mechanism by which 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanone exerts its biological effects involves interaction with specific enzymes or receptors. The difluoro and isopentyloxy groups are believed to enhance binding affinity and specificity toward these targets, potentially modulating biochemical pathways that lead to antimicrobial and anticancer effects.

Enzyme Interaction

Studies suggest that the compound may inhibit certain enzymes involved in cancer cell metabolism, thereby reducing proliferation rates. For instance, it may act as an inhibitor of phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways associated with cancer.

Comparative Studies

Comparative studies with similar compounds have highlighted the unique properties of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanone. For example:

| Compound | Key Difference | Biological Activity |

|---|---|---|

| 1-(3,4-Difluorophenyl)propan-1-one | Lacks isopentyloxy group | Lower antimicrobial activity |

| 1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one | Contains methoxy instead of isopentyloxy | Different reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.